Compound Description: GDC-0449 is a potent and selective Hedgehog (Hh) signaling pathway inhibitor developed for treating various cancers. [] It exhibits good oral bioavailability and is metabolically stable in several species, including mice, rats, dogs, and humans. []
Relevance: GDC-0449 shares several structural similarities with 3-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, including a benzamide core, a halogen substituent on the benzamide ring, and a substituted phenyl ring at the amide nitrogen. Both compounds also contain a sulfonyl group attached to a heterocyclic ring. These structural similarities suggest potential commonalities in their biological activity and pharmacological properties. The key difference is the heterocycle attached to the sulfonyl group: pyridazine in the target compound and pyridine in GDC-0449.
Compound Description: This compound is a 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivative exhibiting a significant cardiotonic effect in Straub’s perfusion method. []
Compound Description: Similar to compound 1c, this is another 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivative showcasing a notable cardiotonic effect in Straub’s perfusion method. []
Relevance: Like compound 1c, compound 1d also possesses the benzamide-phenyl core structure found in 3-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide but differs by having a 4,5-dihydro-3(2H)-pyridazinone ring instead of a directly attached pyridazine. The presence of an amino group on the benzamide ring further distinguishes it from the target compound, potentially contributing to altered pharmacological profiles.
Compound Description: Compound 2a is also a 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivative that displayed a clear cardiotonic effect compared to levosimendan in Straub’s perfusion method. []
Compound Description: This compound is another 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivative exhibiting a marked cardiotonic effect compared to levosimendan in Straub’s perfusion method. []
Compound Description: M30 is a major metabolite of venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor. [] It is primarily found in feces and formed by the nitro reduction of venetoclax, likely via gut bacteria. []
Compound Description: M27 is a major metabolite of venetoclax, primarily formed by CYP3A4-mediated oxidation followed by cyclization. [] It represents a significant portion of the drug-related material found in human circulation. []
Compound Description: PAP19 is a tyrosine kinase inhibitor and an imatinib derivative used in liver fibrosis research. [] It demonstrates potent antifibrotic activity in rat models. []
Compound Description: PD198306 is a compound with anti-methicillin-resistant Staphylococcus aureus (MRSA) activity. [] It demonstrated minimal inhibitory concentrations against MRSA and showed synergistic activity with erythromycin. []
Relevance: PD198306 shares the benzamide core with 3-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide. Both compounds have halogen substituents on the benzamide ring and a substituted phenyl group at the amide nitrogen. Despite these shared elements, PD198306 does not contain a sulfonyl group or a pyridazine ring, resulting in a distinct overall structure and placing it in a different chemical category.
Compound Description: Compound 15 is a potent inverse agonist of the nuclear receptor RORγ, displaying nanomolar potency in inhibiting IL-17 secretion from human TH17 cells. [] It binds to the RORγ ligand-binding domain with high affinity and inhibits its interaction with coactivator peptides. []
Compound Description: Compound 25 is an agonist of the nuclear receptor RORγ, acting in contrast to the inverse agonist activity of compound 15. [] It binds to the RORγ ligand-binding domain and modulates its transcriptional activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.